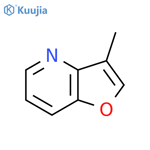

Ifuripiridine

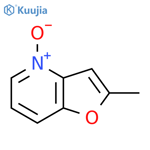

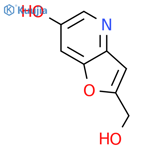

Furopyridines are a class of heterocyclic compounds characterized by the combination of a furan ring and a pyridine ring, which together form a complex molecular structure. These molecules play crucial roles in pharmaceuticals, agrochemicals, and functional materials due to their diverse chemical properties and potential bioactivity.

Furanyl rings possess unique electronic characteristics, enabling furopyridines to interact effectively with various biological targets, making them attractive candidates for drug design. Their structural complexity also allows for the incorporation of multiple functional groups, facilitating easy modification and tailoring to specific applications.

In the pharmaceutical industry, furopyridines have shown promise in treating cardiovascular diseases, inflammatory disorders, and other conditions due to their ability to modulate enzyme activity or bind to receptor sites. In agriculture, these compounds can serve as effective pesticides or herbicides by targeting pests or disrupting plant growth mechanisms.

Additionally, furopyridines find applications in the development of organic electronics, such as organic light-emitting diodes (OLEDs), and sensors due to their photoluminescent properties and stable electronic structures. Their synthesis is well-established, allowing for the production of a wide range of derivatives with tunable properties suitable for various fields.

Overall, furopyridines represent an important class of compounds with broad potential in multiple industries, driven by their unique structural features and versatile functionalities.

Letteratura correlata

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Fornitori consigliati

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati